Benzoyleneurea CAS number 86-96-4 properties
Benzoyleneurea CAS number 86-96-4 properties
An In-depth Technical Guide to Benzoyleneurea (CAS 86-96-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyleneurea, also known as 2,4(1H,3H)-Quinazolinedione, is a heterocyclic organic compound with the CAS number 86-96-4. Its core structure, the quinazolinedione scaffold, is a prevalent motif in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this compound have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and biological significance of Benzoyleneurea, serving as a foundational resource for researchers in drug discovery and development.
Physicochemical and Spectroscopic Properties
The fundamental properties of Benzoyleneurea are summarized below, providing key data for its identification, handling, and use in experimental settings.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 86-96-4 | [5] |
| Molecular Formula | C₈H₆N₂O₂ | [5][6][7] |
| Molecular Weight | 162.15 g/mol | [7] |
| Melting Point | >300 °C | [5][6] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in ammonium (B1175870) hydroxide (B78521) and DMF; slightly soluble in alcohols; insoluble in water. | [6] |
| Density (estimate) | 1.326 g/cm³ | [6] |
| Flash Point (estimate) | 119.7 °C | [6] |
| Vapor Pressure (25°C) | 0.015 mmHg | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of Benzoyleneurea.
| Spectroscopic Data | Details | Reference |
| UV (EtOH) | λmax: 217 nm | [5][6] |
| ¹H NMR (DMSO-d₆) | δ 11.1 (s, 1H, NH), 7.85 (d, 1H), 7.55 (t, 1H), 7.15 (m, 2H) | |
| ¹³C NMR (DMSO-d₆) | δ 163.5 (C=O), 151.2 (C=O), 140.8, 135.2, 127.5, 122.4, 115.8, 114.9 | |
| InChI Key | SDQJTWBNWQABLE-UHFFFAOYSA-N | |
| SMILES | O=C1NC(=O)c2ccccc2N1 |
Synthesis and Experimental Protocols
Several synthetic routes to Benzoyleneurea and its derivatives have been reported. Below are detailed protocols for key methods.
Synthesis from 2-Aminobenzonitrile (B23959) and CO₂
This method provides a direct route to the quinazolinedione scaffold.
Experimental Protocol:
-
To a 100 mL, 3-necked flask equipped with a condenser, add 2-aminobenzonitrile (5.91 g, 50 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.50 mL, 10 mmol) under an argon atmosphere.[8]
-
Charge the flask with carbon dioxide (1 bar) at 293 K.[8]
-
Vigorously stir the mixture under a CO₂ atmosphere (1 bar) at 423 K for 4 hours.[8]
-
After cooling, pour the resulting white solid into 1 M HCl (100 mL).[8]
-
Wash the solid with tert-butyl methyl ether (200 mL) to yield the pure product.[8]
-
Single crystals can be obtained by slow evaporation from a water solution at room temperature.[8]
Griess Synthesis
The Griess synthesis is a classical method for preparing quinazolinone structures.
Experimental Protocol:
-
The initial step involves the condensation of anthranilic acid with cyanide in ethanol (B145695) to produce 2-ethoxy-4(3H)-quinazolinone.[1][9]
-
This intermediate is then reacted with water to yield 2,4(1H,3H)-quinazolinedione (Benzoyleneurea).[1][9]
Biological Activity and Mechanisms of Action
The Benzoyleneurea scaffold is a key pharmacophore in numerous biologically active compounds. Its derivatives have been investigated for a variety of therapeutic applications.
Key Biological Activities:
-
Antimicrobial: Derivatives act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[2][10]
-
Anticancer: Compounds have shown efficacy against various cancer cell lines, including breast cancer, cervical cancer, and colon cancer.[9][11] Mechanisms include the inhibition of Poly (ADP-ribose) polymerase (PARP-1/2) and dual inhibition of c-Met/VEGFR-2 tyrosine kinases.[11][12]
-
Anti-HCV: 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives are potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) polymerase.[3][13] The proposed mechanism involves the chelation of essential magnesium ions in the enzyme's active site.[13]
-
Other Activities: The quinazolinedione core is also found in compounds with anticonvulsant, anti-inflammatory, and antihypertensive properties.[2]
Mechanism: Inhibition of HCV NS5B Polymerase
The inhibition of the HCV NS5B polymerase by hydroxyquinazolinedione derivatives serves as an excellent example of a targeted therapeutic strategy.
Standard Characterization Workflow
The confirmation of structure and purity for a newly synthesized batch of Benzoyleneurea or its derivatives follows a standard analytical workflow.
Protocol for Compound Characterization
-
Purification: The crude product from synthesis is purified, typically by recrystallization or column chromatography, to remove unreacted starting materials and byproducts.
-
Structural Confirmation (NMR): The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and both ¹H and ¹³C NMR spectra are acquired to confirm the core structure and substitution patterns.[2][13]
-
Molecular Weight Verification (MS): High-resolution mass spectrometry (HRMS), often using an electrospray ionization (ESI) source, is performed to confirm the exact molecular weight and elemental composition.[13]
-
Functional Group Analysis (IR): The presence of key functional groups (e.g., C=O, N-H) is confirmed using Fourier-transform infrared (FTIR) spectroscopy, typically with the sample prepared as a KBr pellet.[13]
-
Purity Assessment (HPLC/Assay): The final purity of the compound is determined using High-Performance Liquid Chromatography (HPLC). Chemical assays provide a quantitative measure of purity.
Conclusion
Benzoyleneurea (CAS 86-96-4) is a foundational scaffold in the development of new therapeutic agents. Its straightforward synthesis and the capacity for extensive chemical modification make it an attractive starting point for drug discovery campaigns. The diverse biological activities associated with its derivatives underscore the importance of the quinazolinedione nucleus in medicinal chemistry. This guide provides the core technical information required for researchers to effectively utilize this versatile compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 86-96-4 CAS MSDS (Benzoyleneurea) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. quinazoline-2,4(1H,3H)-dione [chembk.com]
- 7. Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
